REACTION_CXSMILES
|
Cl[C:2]1[S:28][C:5]2[NH:6][C:7](=[O:27])[C:8](C3C=CC=C(C(=O)C4C=CC(OC)=CC=4)C=3)=[C:9](O)[C:4]=2[C:3]=1C.Cl.N1C=CC=CC=1>>[S:28]1[C:5]2[NH:6][C:7](=[O:27])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one
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Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(NC(C(=C2O)C2=CC(=CC=C2)C(C2=CC=C(C=C2)OC)=O)=O)S1)C
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
is stirred at 160° for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1NC(C=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |